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molecular formula C6H6F3N B8599025 2-(1-(Trifluoromethyl)cyclopropyl)acetonitrile

2-(1-(Trifluoromethyl)cyclopropyl)acetonitrile

Cat. No. B8599025
M. Wt: 149.11 g/mol
InChI Key: JYMXYBIKCBNMNO-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Add borane (10 M in dimethylsulfide, 3 mL, 30 mmol) to a solution of 2-(1-(trifluoromethyl)cyclopropyl)acetonitrile (2.2 g, 14.7 mmol) in THF (60 mL), under N2, and heat at 70° C. overnight. Cool to 0° C., add methanolic HCl drop-wise, concentrate to dryness, co-evaporate with MeOH, add EtOAc, collect the solids via filtration and dry to afford the title compound (1.1 g, 40%). 1H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 3H), 2.87 (t, J=8.4 Hz, 2H), 1.90-1.86 (m, 2H), 0.96-0.93 (m, 2H), 0.82-0.81 (m, 2H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
B.[F:2][C:3]([F:11])([F:10])[C:4]1([CH2:7][C:8]#[N:9])[CH2:6][CH2:5]1.[ClH:12]>C1COCC1>[ClH:12].[F:2][C:3]([F:11])([F:10])[C:4]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5]1 |f:4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
B
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(C1(CC1)CC#N)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness, co-evaporate with MeOH
ADDITION
Type
ADDITION
Details
add EtOAc
CUSTOM
Type
CUSTOM
Details
collect the solids
FILTRATION
Type
FILTRATION
Details
via filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1(CC1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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